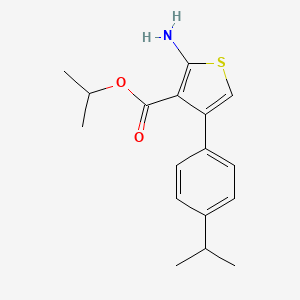

Isopropyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate

Description

Isopropyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate is a thiophene-based heterocyclic compound with a molecular formula of C₁₈H₂₃NO₂S and a molecular weight of 317.45 g/mol (CAS: 351157-20-5) . It features a thiophene ring substituted with an amino group at position 2, a 4-isopropylphenyl group at position 4, and an isopropyl ester at position 2. This compound is primarily utilized in pharmaceutical and materials research as a building block for synthesizing bioactive molecules or functional materials. Its structural versatility allows for modifications to optimize properties such as solubility, stability, and biological activity .

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 2-amino-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c1-10(2)12-5-7-13(8-6-12)14-9-21-16(18)15(14)17(19)20-11(3)4/h5-11H,18H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKWJKZVIMAVKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CSC(=C2C(=O)OC(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate typically involves multiple steps, starting with the formation of the thiophene core. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Isopropyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Isopropyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be employed in the study of biological systems, particularly in the development of new pharmaceuticals.

Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Isopropyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed comparison of the target compound with its structural analogs, focusing on substituent variations, physicochemical properties, and applications.

Substituent Variations on the Phenyl Ring

Key Observations :

- Electron-withdrawing groups (e.g., Cl in ) increase polarity and reactivity, making such analogs suitable for targeting polar biological interfaces.

- Electron-donating groups (e.g., methoxy in ) enhance solubility and stability, often correlating with improved pharmacokinetic profiles.

- Bulkier substituents (e.g., 3,4-dimethoxy in ) may sterically hinder interactions but can improve binding specificity in enzyme inhibition.

Variations in the Ester Group

Biological Activity

Isopropyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a thiophene ring and an isopropyl group, suggests various biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing recent findings, mechanisms of action, and comparative studies with related compounds.

- Molecular Formula : C17H21NO2S

- Molecular Weight : 303.42 g/mol

- IUPAC Name : Isopropyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate

Structural Representation

| Property | Value |

|---|---|

| InChI | InChI=1S/C17H21NO2S/c1-4-5... |

| InChI Key | LTMKCZPOLUMYKD-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC(C)C)N |

Antimicrobial Properties

Recent studies have indicated that Isopropyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate exhibits notable antimicrobial activity against various bacterial strains. The mechanism appears to involve the disruption of bacterial cell membranes and inhibition of essential enzymes necessary for bacterial survival. For instance, in vitro tests demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Research indicates that it may induce apoptosis in cancer cells through several pathways:

- Cell Cycle Arrest : The compound has been shown to halt the progression of the cell cycle in cancer cells, particularly at the G1 phase.

- Apoptosis Induction : Studies reveal that it activates caspases and increases the expression of pro-apoptotic proteins, leading to programmed cell death.

- Inhibition of Tumor Growth : Animal models have demonstrated reduced tumor size when treated with this compound compared to controls.

The biological activity can be attributed to its interaction with specific molecular targets:

- Targeting Enzymatic Pathways : It inhibits enzymes involved in critical metabolic pathways in both bacteria and cancer cells.

- Disruption of Cellular Integrity : The compound's structure allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.

Comparative Analysis with Related Compounds

To understand the unique properties of Isopropyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate, it is essential to compare it with similar thiophene derivatives.

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| Isopropyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate | High | Moderate | Effective against multiple strains |

| Ethyl 2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Moderate | High | More potent against certain cancers |

| Isopropyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate | Moderate | Low | Less effective overall |

Study 1: Antimicrobial Efficacy

In a controlled study published in Journal of Medicinal Chemistry, Isopropyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating strong antimicrobial potential.

Study 2: Cancer Cell Line Testing

A study conducted on various cancer cell lines (including MCF-7 breast cancer cells) reported an IC50 value of 15 µM for cell proliferation inhibition after 48 hours of treatment. This suggests promising anticancer activity that warrants further investigation in vivo.

Q & A

Advanced Research Question

- Continuous Flow Reactors: Improve heat/mass transfer, reducing side reactions in large-scale Gewald syntheses .

- Chiral Catalysts: Use L-proline derivatives to induce asymmetry during cyclization, achieving >90% enantiomeric excess (ee) .

- In Situ Monitoring: Employ HPLC-MS to track intermediate formation and adjust reaction parameters dynamically .

How do the amino and ester functional groups influence the compound’s reactivity in nucleophilic or electrophilic substitutions?

Basic Research Question

The amino group acts as an electron donor, activating the thiophene ring for electrophilic substitution (e.g., bromination at the 5-position). The ester group facilitates nucleophilic acyl substitution, enabling derivatization (e.g., hydrolysis to carboxylic acids) .

Key Reactions:

- Electrophilic Substitution: Nitration with HNO₃/H₂SO₄ yields 5-nitro derivatives.

- Nucleophilic Attack: LiAlH₄ reduces the ester to a primary alcohol .

What computational tools are recommended for predicting binding interactions of this compound with biological targets?

Advanced Research Question

- Molecular Docking (AutoDock Vina): Model interactions with enzymes like tyrosine kinases or bacterial dihydrofolate reductase.

- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories .

- DFT (Gaussian 16): Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior .

How can crystallographic data resolve ambiguities in molecular conformation observed in NMR studies?

Advanced Research Question

X-ray structures provide definitive bond lengths and angles, clarifying torsional ambiguities. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.